3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one
Description
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is a bicyclic heterocyclic compound featuring a benzoxazinone core with a methyl substituent at the 3-position. Its molecular formula is C₉H₉NO₂, and it serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules. The compound is synthesized via methods such as reductive amination of 2-hydroxybenzaldehydes with primary amines followed by cyclization , or via Hofmann rearrangement protocols starting from phthalides . Derivatives like 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS 781654-31-7) are commercially available, with molecular formula C₉H₈BrNO₂ and applications in drug discovery .
Properties
IUPAC Name |
3-methyl-4H-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCZWAAXMRNTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one can be synthesized through various methods. One common approach involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction typically occurs in ethanol and can be enhanced using microwave conditions .
Industrial Production Methods
Industrial production of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one often involves high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples in a single reaction vessel, making it efficient for large-scale production .
Chemical Reactions Analysis
Alkylation Reactions
The nitrogen atom in the oxazinone ring undergoes N-alkylation with electrophiles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, NaH, 0°C → room temp | N-Methyl derivatives | Moderate | |
| Benzyl bromide | DMF, NaH, 0°C → room temp | N-Benzyl derivatives | Moderate |
Example :
Cyclization with Triphosgene
The compound serves as an intermediate in synthesizing polycyclic oxazinones via triphosgene-mediated cyclization:
Procedure :
Outcome :
Thermal Decomposition
Heating in toluene induces ring contraction with formaldehyde elimination:
Conditions :
Schiff Base Formation and Functionalization
Reacting with aldehydes or ketones forms Schiff bases , which cyclize under microwave irradiation:
Steps :
-
Schiff Base Formation : React with salicylic acid in ethanol.
-
Cyclization : Microwave (425 W, 5–10 min) with ZnCl₂ catalyst .
Example :
Catalytic Reactions
ZnCl₂ and microwave irradiation enhance reaction efficiency:
Hydrolysis and Ring-Opening
Though not explicitly documented for this compound, analogous oxazinones undergo acid- or base-catalyzed hydrolysis to yield:
Biological Activity
Derivatives of 3,4-dihydro-benzo[e] oxazin-2-ones exhibit macrophage migration inhibitory factor (MIF) antagonism , highlighting their potential in anti-inflammatory therapies .
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Macrophage Migration Inhibitory Factor Mediator
One of the primary applications of 3-methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is its role as a mediator of human macrophage migration inhibitory factor (MIF) activity. MIF is a cytokine involved in various physiological and pathological processes, including inflammation and immune response. The compound has been shown to inhibit macrophage migration, which is crucial in conditions like autoimmune diseases and cancer . This inhibition is linked to MIF's ability to enhance macrophage adherence and phagocytosis, making the compound a candidate for developing anti-inflammatory drugs.
1.2. Antioxidant Properties
Research indicates that derivatives of 3-methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one exhibit antioxidant properties. These compounds can inhibit oxidative stress-related processes, making them potential candidates for treating diseases associated with oxidative damage, such as neurodegenerative disorders . The structure-activity relationship studies suggest that modifications in the oxazine ring can enhance their antioxidant efficacy.
Material Science
2.1. Synthesis of Functional Polymers
The unique chemical structure of 3-methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one allows it to be used as a monomer in the synthesis of functional polymers. These polymers can have applications in coatings, adhesives, and biomedical devices due to their mechanical strength and biocompatibility . The polymerization process often involves radical polymerization techniques that yield materials with desirable properties for industrial applications.
Therapeutic Applications
3.1. Potential Neuroprotective Agent
Recent studies have highlighted the neuroprotective potential of 3-methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one derivatives against neurotoxicity induced by various agents. The compound's ability to modulate neuronal signaling pathways suggests its use in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
3.2. Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development into anti-cancer therapeutics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of the target enzyme, disrupting its normal function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones
These compounds share a fused oxazine-oxazole ring system. Key differences include:
- Stereoselectivity : Synthesized with >95% enantiomeric excess (e.e.) using trityloxy-methyl chiral auxiliaries .
- Physical Properties : Higher melting points (e.g., 184–186°C for compound 11b) compared to 3-methyl-benzo[e]oxazin-2-one derivatives .
- Applications : Used in asymmetric catalysis and as intermediates for complex heterocycles .
Table 1: Comparison of Physical Properties
Pyrimido[4,5-d][1,3]oxazin-2-ones
These derivatives incorporate a pyrimidine ring fused with oxazinone:
- Biological Activity : Exhibit potent kinase inhibition (e.g., IC₅₀ = 4.7 nM against BTK for compound 1) .
- Synthetic Routes : Prepared from 4,6-dichloropyrimidines via nucleophilic substitution and cyclization .
- Key Difference: The pyrimidine ring enhances target selectivity in enzyme inhibition compared to the simpler benzo[e]oxazinone scaffold .
Functional and Spectroscopic Comparisons
Spectroscopic Data
- NMR: 3-Methyl-benzo[e]oxazin-2-one derivatives show characteristic shifts at δ 2.1–2.3 ppm (CH₃) in ¹H NMR and δ 160–165 ppm (C=O) in ¹³C NMR . Benzo[b]oxazolo-oxazinones exhibit distinct splitting patterns due to fused rings (e.g., J = 8.5 Hz for axial protons) .
- Mass Spectrometry : HRMS data confirm molecular weights (e.g., m/z 315.0842 for fluorinated derivatives ).
Biological Activity
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one can be represented as follows:
This structure features a benzene ring fused with an oxazine moiety, contributing to its unique biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of 3,4-dihydro-benzoxazines exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this class have shown inhibition rates of edema induced by carrageenan ranging from 25% to 83.3% . Notably, specific derivatives demonstrated analgesic effects with protection percentages between 57% and 65% against pain models .
Antimicrobial Activity
The antimicrobial properties of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one have been evaluated against various bacterial strains. Studies have reported that derivatives from this class exhibit activity against both Gram-positive and Gram-negative bacteria:
- Effective against Escherichia coli and Staphylococcus aureus.
- Some compounds were also active against Bacillus subtilis and fungi such as Aspergillus niger .
The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against B. subtilis | Activity Against A. niger |
|---|---|---|---|---|
| 4b | Active | Active | Inactive | Inactive |
| 4c | Active | Active | Active | Active |
| 4j | Active | Active | Active | Active |
Anticancer Potential
Emerging studies suggest that benzoxazine derivatives may have anticancer properties. For example, certain compounds have shown preferential suppression of cancer cell growth in vitro. In particular, derivatives displayed significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various benzoxazine derivatives using a carrageenan-induced edema model. The most potent compound exhibited an inhibition rate of 83.3% , indicating strong anti-inflammatory properties .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized compounds against several pathogens. Compound 4j was highlighted for its broad-spectrum activity, effectively inhibiting both bacterial and fungal strains .
The biological activities of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one are attributed to its ability to interact with various biological targets:
- Anti-inflammatory Mechanism : It is believed that these compounds inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses .
- Antimicrobial Mechanism : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Q & A
Q. What are the most efficient synthetic routes for 3-methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Mannich-type condensation-cyclization reaction using phenol derivatives, formaldehyde, and primary amines. Evidence from eco-friendly protocols suggests conducting the reaction in water at ambient temperature to minimize solvent toxicity and energy consumption . For optimization, variables such as stoichiometric ratios (e.g., amine:phenol:formaldehyde), reaction time (typically 6–24 hours), and temperature (25–80°C) should be systematically tested. Catalysts like acetic acid or Lewis acids may enhance cyclization efficiency. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .
Q. How can the structure of 3-methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one be confirmed?
- Methodological Answer : Structural characterization requires a combination of analytical techniques:
- HRMS : Confirm molecular weight ([M+H]+ calculated vs. observed, e.g., 390.1925 vs. 390.1927 as in related oxazinones) .
- NMR : Use 1H and 13C NMR to identify key resonances (e.g., methyl group at δ ~1.3 ppm, oxazine ring protons at δ ~4.2–5.0 ppm). 2D NMR (COSY, HSQC) can resolve overlapping signals .
- X-ray crystallography : If single crystals are obtainable, this provides definitive confirmation of the heterocyclic scaffold and substituent positions .
Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) against cancer cell lines (e.g., NSCLC for EGFR mutant selectivity ). Pair this with enzyme inhibition studies (e.g., IDH1 or kinase assays ) to identify mechanistic targets. Use positive controls (e.g., known EGFR inhibitors for comparative IC50 determination) and validate results with dose-response curves.
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents on the oxazine ring?
- Methodological Answer : Bulky groups (e.g., tert-butyl or benzyl) often hinder cyclization. Strategies include:
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) and improve regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct cyclization .
- Catalysis : Employ Pd or Cu catalysts for decarboxylative cyclization, as demonstrated in trifluoromethyl-substituted analogs .
Q. How to resolve contradictions in reported biological activity between structurally similar oxazinones?
- Methodological Answer : Discrepancies may arise from subtle structural differences (e.g., methyl vs. ethyl groups) or assay conditions. To address this:
- Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., C3-methyl vs. C3-ethyl) and test them under identical assay protocols .
- Molecular docking : Perform computational modeling to assess binding affinity differences (e.g., EGFR T790M mutant vs. wild-type ).
- Metabolic stability assays : Evaluate whether conflicting results stem from differential compound stability in cell media .
Q. What strategies enable selective functionalization of the oxazine ring for targeted drug design?
- Methodological Answer :
- Electrophilic substitution : Introduce halogens (e.g., bromine at C5 or C7) using NBS or Br2 under controlled conditions .
- Cross-coupling reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups (e.g., styryl via Pd catalysis ).
- Post-cyclization modifications : Oxidize the dihydrooxazine ring to introduce ketones or epoxides for further derivatization .
Q. How can computational methods guide the design of 3-methyl-dihydrobenzooxazinone derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular dynamics simulations : Predict binding modes to targets like IDH1 or EGFR mutants using software (e.g., AutoDock Vina) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to pre-screen for pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Data Contradiction Analysis
Q. Why do some studies report high antitumor activity for methyl-substituted oxazinones while others show negligible effects?
- Methodological Answer : Contradictions may arise from:
- Cell line variability : Test the compound across multiple lines (e.g., H1975 for EGFR T790M vs. A549 for wild-type ).
- Substituent positioning : Methyl groups at C3 vs. C4 can alter ring conformation and target binding .
- Assay interference : Confirm purity (>95% via HPLC) to rule out side products (e.g., uncyclized intermediates) .
Methodological Tables
Table 1 : Key Synthetic Protocols for 3-Methyl Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich condensation | H2O, 25°C, 24 h | 65–78 | |
| Microwave-assisted | DMF, 100°C, 30 min | 82 | |
| Pd-catalyzed cyclization | Toluene, Pd(OAc)2, 80°C, 12 h | 70 |
Table 2 : Biological Activity of Selected Derivatives
| Derivative | Target | IC50 (nM) | Notes | Reference |
|---|---|---|---|---|
| C4-Alkyl-Pyrimidooxazinone | EGFR T790M | 12.3 | Mutant-selective | |
| Trifluoromethyl analog | IDH1 | 8.7 | Antineoplastic | |
| Bromo-substituted | Kinase X | >1000 | Low activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
